
5,6-dihydro-2H-1,4-thiazin-3-amine
Overview
Description
5,6-dihydro-2H-1,4-thiazin-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopropanethiol with formaldehyde, followed by cyclization to form the thiazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-2H-1,4-thiazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the thiazine ring .
Scientific Research Applications
Medicinal Applications
The medicinal properties of 5,6-dihydro-2H-1,4-thiazin-3-amine are primarily related to its potential as an enzyme inhibitor. Notably, it has been investigated for its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine. Inhibiting these enzymes can lead to increased acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease and myasthenia gravis .
Case Study: Cholinesterase Inhibition
A study demonstrated that derivatives of this compound exhibited significant cholinesterase inhibitory activity. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazine ring could enhance potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Antitumor Activity
Research has shown that thiazine derivatives possess antitumor properties. Specifically, compounds derived from this compound have been synthesized and tested for their efficacy against various cancer cell lines.
Data Table: Antitumor Activity of Thiazine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
5,6-Dihydrothiazine A | A549 | 15 | |
5,6-Dihydrothiazine B | Bcap37 | 12 | |
Bis-dihydrothiazines | Multiple | 10-20 |
These results indicate that structural modifications can significantly impact the anticancer activity of these compounds.
Synthesis and Industrial Applications
The synthesis of this compound has been optimized using green chemistry approaches. A notable method involves a thiol-involved cascade reaction that allows for efficient construction of this scaffold under environmentally benign conditions. This method not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes .
Case Study: Green Synthesis Methodology
A recent study reported the synthesis of 5,6-dihydrothiazines using microwave-assisted reactions in a green solvent system (ethanol/water). The methodology yielded high purity products with minimal waste generation, showcasing its applicability in industrial settings .
Other Biological Activities
Beyond its role as a cholinesterase inhibitor and antitumor agent, this compound derivatives have been explored for various other biological activities:
- Antimicrobial Activity : Several derivatives have shown promising results against bacterial strains.
- Antifungal Properties : Certain compounds have been identified with significant antifungal activity against common pathogens.
Mechanism of Action
The mechanism of action of 5,6-dihydro-2H-1,4-thiazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiazine ring .
Comparison with Similar Compounds
Similar Compounds
1,4-thiazine: A simpler analog with similar biological activities.
Benzothiazine: Contains a fused benzene ring, offering different chemical properties and applications.
Pyridazine: Another heterocyclic compound with nitrogen atoms, but with different biological activities.
Uniqueness
5,6-dihydro-2H-1,4-thiazin-3-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
5,6-Dihydro-2H-1,4-thiazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazine ring saturated at positions 5 and 6, with an amino group at position 3. This unique structure allows for various interactions with biological systems, enhancing its reactivity and potential pharmacological applications. The presence of sulfur and nitrogen in the thiazine ring contributes to its distinctive properties.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies comparing its efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 40 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound's antibacterial activity is comparable to standard antibiotics like ceftriaxone .
2. Antifungal Activity
The compound has also shown antifungal activity against various strains:
Fungal Strain | Activity Detected |
---|---|
Candida albicans | Moderate inhibition |
Trichophyton rubrum | Moderate inhibition |
Aspergillus flavus | Moderate inhibition |
Studies have indicated that derivatives of thiazine compounds can inhibit fungal growth effectively .
3. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:
Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
Dexamethasone (1 µg/mL) | - | - |
This compound (10 µg/mL) | 89 | 78 |
These findings indicate a promising anti-inflammatory profile that warrants further investigation .
4. Anticancer Activity
The compound's effects on cancer cell lines have also been explored. For instance, in studies on MCF-7 breast cancer cells:
Assay | Result |
---|---|
LDH Enzyme Activity | Increased to 521.77 U/L (treated) vs. 85.35 U/L (control) |
Cell Cycle Analysis | Significant S phase arrest |
This suggests that the compound may induce apoptosis in cancer cells and halt cell cycle progression .
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to cross cell membranes and influence intracellular signaling pathways.
- Receptor Binding : Potential interactions with specific receptors could modulate cellular responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-dihydro-2H-1,4-thiazin-3-amine with high purity?
A two-step approach is often employed: (1) Cyclization of a thiol-containing precursor with an amine under controlled pH conditions, followed by (2) purification via recrystallization or column chromatography to achieve ≥98% purity. Grignard reagent-mediated alkylation at low temperatures (e.g., –78°C) with boron trifluoride etherate as a stabilizing agent can enhance chemoselectivity and reduce side reactions . Solvent-free methods, similar to those used for triazine derivatives, may also be adapted to minimize impurities .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- 1H/13C NMR : To verify the amine and thiazine ring protons (e.g., δ 3.2–3.8 ppm for dihydrothiazine CH₂ groups) .
- X-ray crystallography : For unambiguous confirmation of the six-membered ring conformation and substituent positions, as demonstrated in related dihydrothiazine structures .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., observed m/z 159.20 for C₅H₉N₃OS) .
Q. What are the key considerations for ensuring the stability of this compound in different solvents?
Stability varies with solvent polarity and storage conditions:
- Chlorinated solvents (e.g., CHCl₃) : Preferred for short-term storage due to low reactivity.
- Aqueous environments : Avoid prolonged exposure to prevent hydrolysis; lyophilization is recommended for long-term stability .
- Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize oxidation .
Advanced Research Questions
Q. What methodologies are employed to resolve data contradictions in the stereochemical outcomes of this compound derivatives?
Contradictions in stereochemical assignments (e.g., chair vs. boat conformations) can arise from crystallographic vs. spectroscopic data. To resolve these:
- Perform dynamic NMR experiments to assess ring-flipping kinetics.
- Compare experimental X-ray diffraction data with computational models (DFT or MD simulations) to validate electron density maps .
- Use circular dichroism (CD) for chiral derivatives to correlate absolute configuration with observed optical activity .
Q. How can stability-indicating chromatographic methods be optimized for detecting degradation products of this compound in pharmaceutical matrices?
Adapt reverse-phase HPLC with the following parameters:
- Column : C18 (150 × 4.6 mm, 3.5 µm).
- Mobile phase : Gradient of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 50:50 over 20 min).
- Detection : UV at 254 nm for oxime degradation products (e.g., 3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime, a known impurity in ranitidine) . Validate method robustness using forced degradation studies (acid/base/thermal stress) per ICH Q2(R1) guidelines.
Q. What computational approaches are used to predict the reactivity and tautomeric forms of this compound?
- Density Functional Theory (DFT) : Calculate tautomerization energy barriers (e.g., amine ↔ imine forms) using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibrium in polar vs. nonpolar solvents.
- Docking studies : Predict binding interactions with biological targets (e.g., proteases) to guide pharmacological studies .
Q. Data Contradiction Analysis
- Example : Discrepancies in ring conformation (6-membered vs. 5-membered) observed in X-ray data vs. prior literature.
- Resolution : Re-evaluate crystallographic refinement parameters (e.g., thermal displacement factors) and cross-validate with NMR coupling constants (J values) for ring protons .
Q. Key Stability Data
Condition | Stability Outcome | Reference |
---|---|---|
H₂O (25°C, 24 hr) | 85% recovery | |
CHCl₃ (4°C, 1 mo) | 98% recovery | |
Air (RT, 7 days) | 70% degradation (oxime formation) |
Properties
IUPAC Name |
3,6-dihydro-2H-1,4-thiazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGUDSBFDKXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474341 | |
Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73028-67-8 | |
Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.